molecular formula C9H6FNO4 B12953541 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B12953541
M. Wt: 211.15 g/mol
InChI Key: MGPGMKRLGKCCEZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

The synthesis of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-6-2-4(8(12)13)5(10)3-7(6)15-9(11)14/h2-3H,1H3,(H,12,13)

InChI Key

MGPGMKRLGKCCEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)F)OC1=O

Origin of Product

United States

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